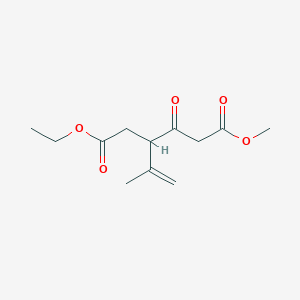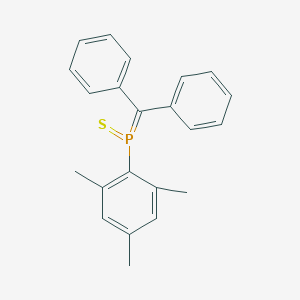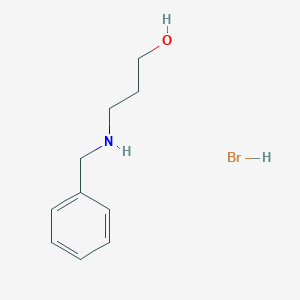
3-(Benzylamino)propan-1-ol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylamino)propan-1-ol;hydrobromide: is a chemical compound with the molecular formula C10H15NO·HBr It is a derivative of 3-(benzylamino)propan-1-ol, where the hydrobromide salt form enhances its solubility in water
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzylamino)propan-1-ol typically involves the reaction of benzylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzylamine attacks the carbon atom bonded to the chlorine, resulting in the formation of 3-(benzylamino)propan-1-ol. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production of 3-(benzylamino)propan-1-ol;hydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(Benzylamino)propan-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzylamino derivatives.
科学的研究の応用
Chemistry: 3-(Benzylamino)propan-1-ol;hydrobromide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its hydrobromide salt form enhances its solubility, making it suitable for formulation in various drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 3-(Benzylamino)propan-1-ol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
3-(Aminomethyl)propan-1-ol: Similar structure but lacks the benzyl group.
3-(Phenylamino)propan-1-ol: Similar structure but has a phenyl group instead of a benzyl group.
N-Benzyl-2-aminoethanol: Similar structure but with a shorter carbon chain.
Uniqueness: 3-(Benzylamino)propan-1-ol;hydrobromide is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility, making it more versatile for various applications.
特性
CAS番号 |
88194-96-1 |
|---|---|
分子式 |
C10H16BrNO |
分子量 |
246.14 g/mol |
IUPAC名 |
3-(benzylamino)propan-1-ol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
InChIキー |
DOUKLJNAYYFVAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCCCO.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
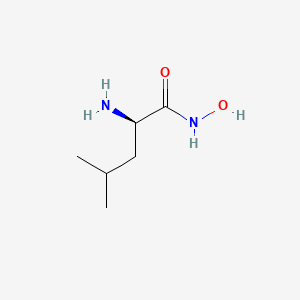
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
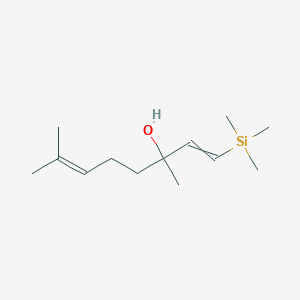
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
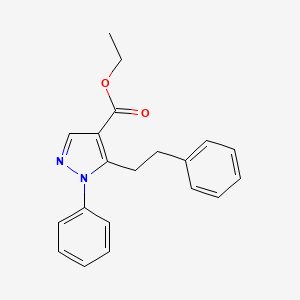
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
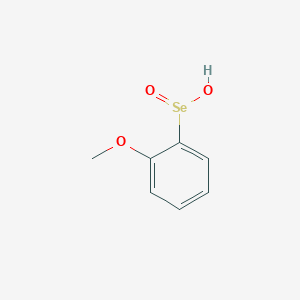
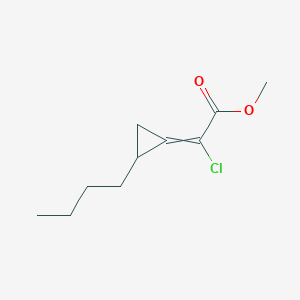

![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
